tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (1r,3r)-3-(N-methylsulfamoyl)cyclobutylcarbamate. Its molecular formula is C10H20N2O4S, and its molecular weight is approximately 264.35 g/mol . The compound features a tert-butyl group, which plays a crucial role in its reactivity and applications .
Preparation Methods
Synthetic Routes: The synthetic route to tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate involves the following steps:
Cyclobutyl Ring Formation: Start with a cyclobutane derivative and introduce the sulfamoyl group.
Tert-Butylation: Add a tert-butyl group to the cyclobutyl ring.
Oxan-4-yl Substitution: Replace one hydrogen atom in the oxan-4-yl moiety with the desired substituent.
Industrial Production: Industrial-scale production methods for this compound are not widely documented. it is commonly synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity: Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The tert-butyl group can be substituted by nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are suitable.
Substitution: Nucleophiles (e.g., amines, thiols) can replace the tert-butyl group.
Scientific Research Applications
Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with enzymes and receptors.
Industry: Its unique reactivity makes it valuable in synthetic processes.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While detailed comparisons are scarce, tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate stands out due to its tert-butyl group and sulfamoyl functionality. Similar compounds include tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate .
Properties
Molecular Formula |
C14H26N2O5S |
---|---|
Molecular Weight |
334.43 g/mol |
IUPAC Name |
tert-butyl N-[3-(oxan-4-ylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O5S/c1-14(2,3)21-13(17)15-11-8-12(9-11)22(18,19)16-10-4-6-20-7-5-10/h10-12,16H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
ITULIEKVWIQIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCOCC2 |
Origin of Product |
United States |
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